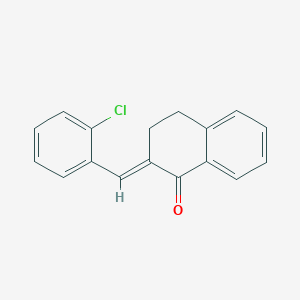

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

CAS No. |

66045-83-8 |

|---|---|

Molecular Formula |

C17H13ClO |

Molecular Weight |

268.7 g/mol |

IUPAC Name |

(2E)-2-[(2-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one |

InChI |

InChI=1S/C17H13ClO/c18-16-8-4-2-6-13(16)11-14-10-9-12-5-1-3-7-15(12)17(14)19/h1-8,11H,9-10H2/b14-11+ |

InChI Key |

KAJPIDMXCPXRTG-SDNWHVSQSA-N |

Isomeric SMILES |

C1C/C(=C\C2=CC=CC=C2Cl)/C(=O)C3=CC=CC=C31 |

Canonical SMILES |

C1CC(=CC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

Sodium Hydroxide-Mediated Synthesis

The most widely reported method involves NaOH-catalyzed condensation of 2-chlorobenzaldehyde and α-tetralone in ethanol-water mixtures. A typical procedure combines α-tetralone (0.043 mol), 2-chlorobenzaldehyde (0.043 mol), NaOH (0.055 mol), water (20 mL), and ethanol (12.25 mL). The mixture is stirred at 15–30°C for 48 hours, refrigerated overnight, and filtered. Crude product is refluxed in glacial acetic acid (15 mL, 3 hours) and recrystallized from ethanol, yielding 78% of pale yellow crystals.

Optimization Insights

-

Temperature : Prolonged room-temperature stirring ensures complete enolate formation, critical for condensation efficiency.

-

Workup : Glacial acetic acid reflux eliminates residual base and unreacted aldehydes, enhancing purity.

Table 1: Base-Catalyzed Reaction Parameters

| Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| NaOH | Ethanol/Water | 48 | 15–30 | 78 |

| NaOH | Ethanol | 24 | Reflux | 72 |

Acid-Catalyzed Synthetic Routes

p-Toluenesulfonic Acid (PTSA) as Catalyst

PTSA (1 mmol) in ethanol (8 mL) facilitates condensation under reflux (24 hours), yielding 85% product after recrystallization. The acidic environment protonates the carbonyl oxygen of α-tetralone, accelerating nucleophilic attack by the aldehyde.

Key Advantages :

-

Avoids base-induced side reactions (e.g., aldol condensation).

-

Simplified workup: Evaporation of ethanol directly precipitates the product.

Table 2: Acid-Catalyzed Synthesis Outcomes

| Catalyst | Solvent | Time (h) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| PTSA | Ethanol | 24 | 85 | 254–256 |

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (300 W, 30 minutes) in solvent-free conditions achieves 92% yield, drastically reducing reaction time compared to conventional methods. The homogeneous heating profile minimizes thermal degradation, preserving product integrity.

Procedure :

-

Mix α-tetralone (1 mmol), 2-chlorobenzaldehyde (1 mmol), and NaOH (0.5 mmol).

-

Irradiate in a microwave reactor (30 minutes).

-

Cool, dilute with ice water, and filter.

Table 3: Microwave vs. Conventional Methods

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 0.5 h | 24–48 h |

| Yield | 92% | 72–78% |

| Energy Consumption | Low | High |

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

Purity Assessment

Elemental analysis (C, H, Cl) aligns with theoretical values (C₁₇H₁₃ClO):

Comparative Evaluation of Synthetic Strategies

Yield and Efficiency

-

Base-Catalyzed : Moderate yields (72–78%) but requires extended reaction times.

-

Acid-Catalyzed : Higher yields (85%) with reduced side products.

-

Microwave : Optimal yield (92%) and energy efficiency.

Scalability Considerations

Traditional methods suit small-scale lab synthesis, while microwave protocols are preferable for industrial applications due to rapid throughput.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form naphthoquinone derivatives. Reactants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions cleave the α,β-unsaturated carbonyl system, yielding quinone moieties. This reaction is pivotal for generating oxidized analogs with altered electronic properties.

| Reaction | Reagent | Product | Key Data |

|---|---|---|---|

| Oxidation | KMnO₄/CrO₃ | Naphthoquinone | - |

| derivative | - |

Reduction

Reduction of the ketone group (C=O) and α,β-unsaturated system (C=C) occurs using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This yields dihydro derivatives, which exhibit modified reactivity due to the reduction of electron-deficient sites.

| Reaction | Reagent | Product | Key Data |

|---|---|---|---|

| Reduction | NaBH₄/LiAlH₄ | Dihydro derivative | - |

Nucleophilic Substitution

The chlorine atom in the chlorobenzylidene moiety undergoes nucleophilic substitution with amines, thiols, or hydroxyl groups. This reaction is facilitated by the electron-withdrawing effect of the carbonyl group, enhancing the leaving group ability of Cl.

| Reaction | Reagent | Product | Key Data |

|---|---|---|---|

| Substitution | Amine/Thiol | Substituted derivative | - |

Spectral and Analytical Data

Experimental characterization of the compound and its derivatives includes:

-

IR Spectroscopy :

-

NMR Data :

-

Mass Spectrometry :

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the benzylidene ring and naphthalenone core significantly influence molecular behavior:

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole) .

- Methoxy Groups : Introduce steric and electronic effects, reducing planarity (dihedral angle = 72.92° in 4-methoxy derivative) .

- Halogen Position : 2-Chloro substitution in the target compound may enhance antifungal activity compared to para-substituted analogs .

Structural and Crystallographic Insights

- Planarity and Conformation :

- Crystal Packing : Chloro and methoxy substituents influence hydrogen bonding (C–H···O) and van der Waals interactions, affecting solubility and stability .

Biological Activity

2-(2-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one is a compound belonging to the class of chalcone derivatives, which have garnered attention for their diverse biological activities. This article aims to explore the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a Claisen–Schmidt condensation reaction. In a study, the compound was synthesized by reacting 1-tetralone with 2-chlorobenzaldehyde in the presence of sodium hydroxide as a base. The reaction yielded a product that was characterized through various spectroscopic techniques, including NMR and mass spectrometry, confirming its structure and purity .

Antifungal Activity

Research has demonstrated that chalcone derivatives exhibit significant antifungal properties. In particular, this compound showed promising antifungal activity when tested against various fungal strains using the cup-plate method. The study highlighted that this compound could serve as a potential antifungal agent comparable to established drugs like ketoconazole .

Antibacterial Activity

In addition to antifungal properties, this compound has been evaluated for its antibacterial efficacy. A series of studies indicated that derivatives similar to this compound exhibited activity against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship analysis suggested that modifications in the benzylidene moiety could enhance antibacterial potency .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have also been investigated in cancer cell lines. Preliminary findings indicate that the compound may possess selective cytotoxicity against certain cancer cells while exhibiting minimal toxicity towards normal mammalian cells. This selectivity is crucial for developing safer therapeutic agents .

Research Findings and Case Studies

The biological activity of this compound is thought to involve multiple mechanisms. For antifungal and antibacterial activities, it is hypothesized that the compound disrupts microbial cell membrane integrity or inhibits essential metabolic pathways. In cancer cells, the mechanism may involve the induction of apoptosis or cell cycle arrest, although further studies are required to elucidate these pathways comprehensively.

Q & A

Advanced Research Question

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute frontier orbitals (HOMO-LUMO gaps ≈ 3.5–4.0 eV), correlating with UV-Vis absorption .

- Molecular docking : Use AutoDock Vina or MOE to simulate binding to targets like cyclooxygenase-2 (COX-2) or NF-κB, with docking scores <−7 kcal/mol suggesting strong affinity .

- ADMET profiling : SwissADME predicts moderate bioavailability (TPSA ≈ 70 Ų, logP ≈ 3.5) and blood-brain barrier permeability .

How can spectroscopic inconsistencies (e.g., NMR vs. XRD) be resolved for structural confirmation?

Advanced Research Question

- NMR vs. XRD : Discrepancies in substituent orientation (E/Z isomerism) require NOESY or ROESY to detect spatial proximity of protons. For example, Hα (δ 7.2–7.4 ppm) coupling with Hβ (J = 16 Hz) confirms trans-configuration .

- IR validation : The α,β-unsaturated ketone shows C=O stretch at 1680–1700 cm⁻¹ and conjugated C=C at 1600–1620 cm⁻¹. Deviations >10 cm⁻¹ suggest impurities .

What methodologies are used to evaluate the compound’s bioactivity, particularly in anticancer assays?

Advanced Research Question

- In vitro cytotoxicity : MTT assays on cancer cell lines (e.g., A549, MCF-7) with IC50 values <20 µM indicate potency. Compare with cisplatin controls .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3 cleavage) and ROS detection via DCFH-DA probe .

- Synergistic effects : Combine with paclitaxel or doxorubicin to assess combinatorial index (CI <1 implies synergy) .

What challenges arise in refining disordered crystal structures of halogenated derivatives?

Advanced Research Question

- Disorder modeling : Split occupancy for Cl atoms (e.g., two positions with 50% occupancy) using PART instructions in SHELXL .

- Thermal parameters : Constrain ADPs (ISOR/DFIX) for overlapping atoms to avoid overfitting .

- Twinned data : Apply HKLF 5 format in SHELXL for detwinning, especially in monoclinic systems with β angles ≈90° .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.